Cephalotaxine, 15-hydroxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

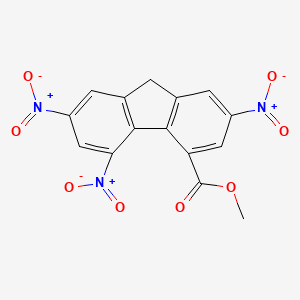

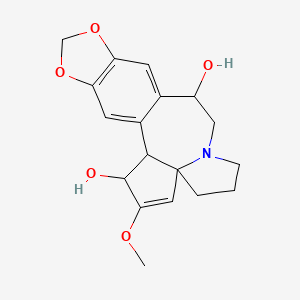

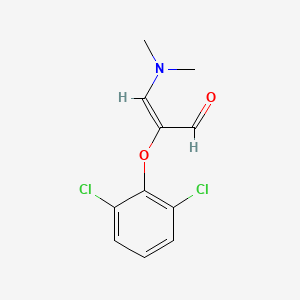

Cephalotaxine, 15-hydroxy- is a natural alkaloid derived from the genus Cephalotaxus, which is a member of the Cephalotaxaceae family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of cephalotaxine, 15-hydroxy- involves several steps. One notable method includes the oxidative ring-opening of a furan to unveil an amine-tethered dicarbonyl, which undergoes spontaneous transannular Mannich cyclization. This cascade builds the full cephalotaxine substructure in a single operation with a yield of 60% . Another method involves the use of suspension cells of Cephalotaxus mannii treated with elicitors like coronatine and methyl jasmonate to promote the synthesis of cephalotaxine .

Industrial Production Methods: Industrial production of cephalotaxine, 15-hydroxy- is primarily achieved through the extraction from Cephalotaxus plants. The use of plant suspension cultures treated with elicitors has been shown to improve the yield of cephalotaxine, making it a more viable method for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Cephalotaxine, 15-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. The biosynthesis of cephalotaxine involves a convergent strategy that assembles an intricate multicyclic skeleton from two aromatic amino acid precursors, phenylalanine and tyrosine .

Common Reagents and Conditions: Common reagents used in the synthesis of cephalotaxine include oxidizing agents for the ring-opening of furan and reducing agents for the Mannich cyclization. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reactions occur efficiently .

Major Products Formed: The major products formed from the reactions involving cephalotaxine, 15-hydroxy- include various cephalotaxine derivatives, such as homoharringtonine, which has significant antitumor activity .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, cephalotaxine is used as a precursor for the synthesis of other complex alkaloids. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods .

Biology: In biology, cephalotaxine has been shown to inhibit the viability of various leukemia cells, making it a promising compound for cancer research .

Medicine: In medicine, cephalotaxine derivatives, such as homoharringtonine, have been used to treat chronic myeloid leukemia and acute myeloid leukemia. These compounds have shown significant efficacy in clinical settings .

Industry: In the pharmaceutical industry, cephalotaxine is used as a starting material for the production of anticancer drugs. Its ability to impact various physiological pathways opens new avenues for therapeutic applications .

Wirkmechanismus

Cephalotaxine, 15-hydroxy- exerts its effects by binding to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis. This mechanism is particularly effective against leukemia cells, where it inhibits the growth and proliferation of cancerous cells .

Vergleich Mit ähnlichen Verbindungen

Cephalotaxine, 15-hydroxy- is part of a group of alkaloids found in Cephalotaxus plants. Similar compounds include harringtonine, deoxyharringtonine, isoharringtonine, and homoharringtonine. These compounds share a similar cephalotaxane skeleton but differ in their side chains and specific biological activities .

Uniqueness: What sets cephalotaxine, 15-hydroxy- apart from its analogs is its specific hydroxylation, which contributes to its unique chemical properties and biological activities. This hydroxyl group plays a crucial role in its interactions with molecular targets, making it a distinct and valuable compound for research and therapeutic applications .

List of Similar Compounds:

- Harringtonine

- Deoxyharringtonine

- Isoharringtonine

- Homoharringtonine

- Cephalosine H

- Cephalosine J

- Cephalosine K

Eigenschaften

IUPAC Name |

4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,12-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-22-15-7-18-3-2-4-19(18)8-12(20)10-5-13-14(24-9-23-13)6-11(10)16(18)17(15)21/h5-7,12,16-17,20-21H,2-4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCHXNLVRKQEGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC23CCCN2CC(C4=CC5=C(C=C4C3C1O)OCO5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)